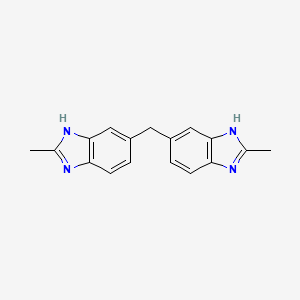![molecular formula C15H13N3OS B6008718 N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B6008718.png)
N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide, also known as PBE-5, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases. These enzymes are involved in the regulation of gene expression and DNA replication, respectively, and their inhibition by N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. These effects make N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide a promising candidate for further study in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the regulation of gene expression and DNA replication. However, one limitation of using N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide. One area of interest is in the development of more potent and selective inhibitors of histone deacetylases and topoisomerases, which may have greater therapeutic potential in the treatment of cancer and other diseases. Another area of interest is in the study of the mechanism of action of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide, which may provide insight into the regulation of gene expression and DNA replication in cells. Finally, the development of novel drug delivery systems for N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide may improve its efficacy and reduce its potential side effects in clinical settings.
Métodos De Síntesis
The synthesis of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide involves several steps, including the reaction of 4-bromopyrimidine with 1-(2-aminoethyl)benzene, followed by the reaction of the resulting compound with 2-chloro-1,3-benzothiazole. The final step involves the reaction of the resulting compound with 5-amino-2-methylbenzoic acid to yield N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to have anti-cancer properties. Specifically, N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(13-4-6-16-9-17-13)18-15(19)12-2-3-14-11(8-12)5-7-20-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFUASRVRPHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[3-(4-fluorophenyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6008662.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6008666.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6008672.png)
![2-[benzyl(methyl)amino]ethyl (3-methylphenoxy)acetate hydrochloride](/img/structure/B6008675.png)
![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![2-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6008680.png)
![5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6008695.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008706.png)
![2-(4-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6008710.png)
![methyl {2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6008725.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)